![molecular formula C18H14N2O2 B12446402 2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for various chemical studies due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine typically involves the condensation reaction between 2-methyl-3-nitroaniline and 1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve similar condensation reactions on a larger scale. Industrial synthesis would likely employ continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Reduction of the nitro group: 2-methyl-3-aminophenyl-1-naphthalen-1-ylmethanimine.
Reduction of the imine group: N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanamine.
Substitution reactions: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic or biological activities. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- (E)-N-(2-methyl-3-nitrophenyl)-1-phenylmethanimine
- (E)-N-(2-methyl-3-nitrophenyl)-1-benzylmethanimine
Comparison:
- Structural Differences: While the similar compounds listed above share the nitrophenyl group, they differ in the aromatic ring attached to the imine group. The presence of a naphthalene ring in (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine provides additional conjugation and potential for π-π interactions.
- Reactivity: The naphthalene ring can influence the compound’s reactivity, particularly in electrophilic substitution reactions, making it more reactive compared to its phenyl or benzyl counterparts.
- Applications: The unique structure of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine may offer distinct advantages in applications such as dye synthesis and coordination chemistry, where extended conjugation is beneficial.
Propriétés
Formule moléculaire |
C18H14N2O2 |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H14N2O2/c1-13-17(10-5-11-18(13)20(21)22)19-12-15-8-4-7-14-6-2-3-9-16(14)15/h2-12H,1H3 |
Clé InChI |
WKYWDBSILDBPBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


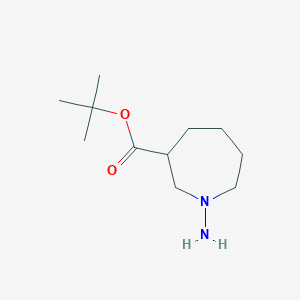
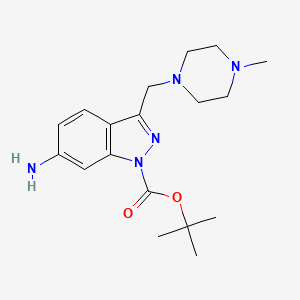
![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)
![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)
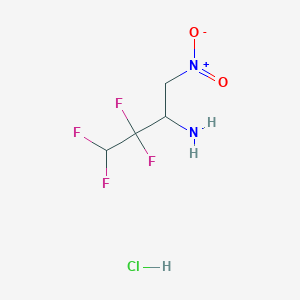
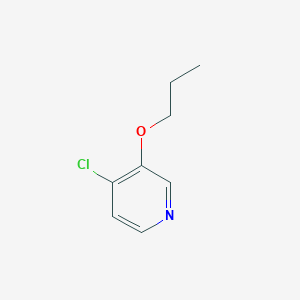
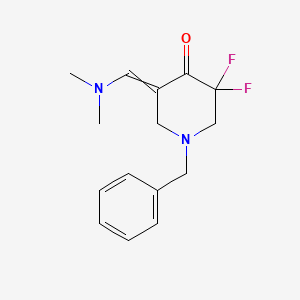
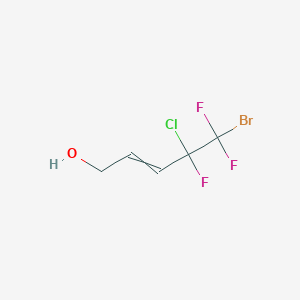
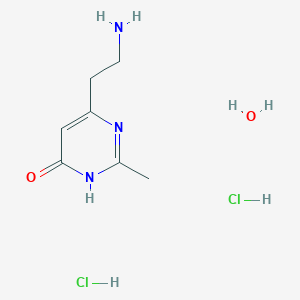

![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
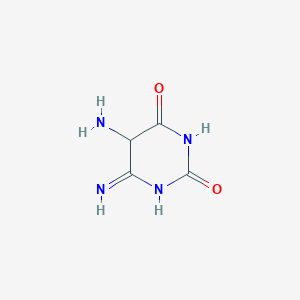
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
